2-(2-Bromoprop-2-enylsulfanyl)ethanol
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Overview
Description
2-(2-Bromoprop-2-enylsulfanyl)ethanol is an organic compound with the molecular formula C5H9BrOS It is characterized by the presence of a bromine atom, a prop-2-enyl group, and a sulfanyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-enylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-bromo-2-propen-1-ol with thiourea, followed by hydrolysis to yield the desired product . Another method involves the reaction of 2-bromo-2-propen-1-ol with sodium sulfide in the presence of ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoprop-2-enylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding prop-2-enylsulfanyl ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Prop-2-enylsulfanyl ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromoprop-2-enylsulfanyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Bromoprop-2-enylsulfanyl)ethanol involves its interaction with various molecular targets. The bromine atom and sulfanyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethanol: Similar in structure but lacks the prop-2-enyl and sulfanyl groups.
2-(2-Chloroprop-2-enylsulfanyl)ethanol: Similar but with a chlorine atom instead of bromine.
2-(2-Bromoprop-2-enylthio)ethanol: Similar but with a thioether linkage instead of a sulfanyl group.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
5310-34-9 |
---|---|
Molecular Formula |
C5H9BrOS |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C5H9BrOS/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
InChI Key |
BPHVSPAYNNPEDF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSCCO)Br |
Origin of Product |
United States |
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